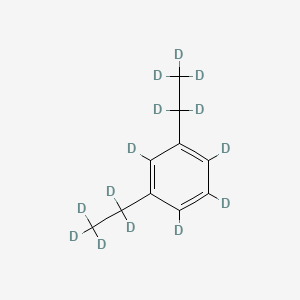

1,3-Diethylbenzene-d14

Description

Significance of Isotopic Labeling with Deuterium (B1214612) in Chemical Sciences

Isotopic labeling is a powerful technique used to trace the path of an isotope through a chemical reaction, metabolic pathway, or biological system. wikipedia.org This is achieved by replacing one or more atoms in a molecule of interest with their isotope. wikipedia.org Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a common choice for these studies. The key difference between hydrogen and deuterium is the presence of a neutron in the deuterium nucleus, which doubles its mass. humanjournals.com This seemingly subtle change leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. humanjournals.com This increased bond strength is the foundation of the "kinetic isotope effect" (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. symeres.commusechem.com

This phenomenon has significant implications across various fields of chemical science. clearsynth.com In medicinal chemistry and drug discovery, deuteration can alter a drug's pharmacokinetic properties, such as slowing down its metabolism, which can lead to a longer half-life and potentially improved therapeutic effects. symeres.comnih.govacs.org The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. nih.govtandfonline.com Beyond pharmaceuticals, deuterium-labeled compounds are indispensable tools for elucidating reaction mechanisms, allowing researchers to follow the transformation of molecules with high precision. symeres.comthalesnano.comsynmr.in They are also widely used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enhancing the accuracy and reliability of measurements. acs.orgthalesnano.com The use of deuterated solvents is also routine in NMR spectroscopy for structural characterization of organic compounds. acs.orgzeochem.com

Historical Overview of Deuterated Aromatic Hydrocarbon Research Methodologies

The quest to synthesize deuterated aromatic hydrocarbons dates back several decades, with early methods often being harsh and lacking in specificity. One of the initial approaches involved the decarboxylation of calcium salts of aromatic acids in the presence of calcium deuteroxide. cdnsciencepub.com For instance, benzene-d1 was prepared from anhydrous calcium benzoate (B1203000) using this method. cdnsciencepub.com Similarly, researchers synthesized benzene-1,2-d2 (B108002) from calcium phthalate (B1215562) and benzene-1,3,5-d3 (B168037) from the calcium salt of mesitylene (B46885) carboxylic acid. cdnsciencepub.com Another early technique was the direct exchange between an aromatic compound and a deuterium source, such as deuterium oxide (D₂O) or deuterium gas, often catalyzed by platinum black. cdnsciencepub.com While effective for producing perdeuterated compounds like benzene-d6, this method was unsuitable for creating specifically labeled molecules. cdnsciencepub.com

The development of new reagents and catalysts brought more control and efficiency to deuteration. The use of deuterium chloride in the presence of a Lewis acid like anhydrous aluminum chloride was another method explored for deuterating benzene (B151609). cdnsciencepub.com A significant advancement came with the discovery that exchange between benzene and deuterium sulfate (B86663) in deuterium oxide could occur at room temperature without significant side reactions like sulfonation. cdnsciencepub.com In the mid-20th century, the Grignard reaction was adapted for deuteration, providing a more controlled way to introduce deuterium into specific positions on the aromatic ring. sdu.dk More recent decades have seen the development of highly selective and milder methods. These include transition-metal-catalyzed hydrogen-isotope exchange (HIE), which allows for the late-stage functionalization of complex molecules. chemrxiv.orgresearchgate.net Catalysts based on iridium, rhodium, and ruthenium have been particularly effective. musechem.comacs.org These modern techniques offer high levels of deuterium incorporation under ambient conditions, making the synthesis of specifically deuterated aromatic compounds more accessible and cost-effective for a wide range of research applications. chemrxiv.orgnih.gov

Table 1: Evolution of Deuteration Methods for Aromatic Hydrocarbons

| Method | Description | Typical Reagents/Catalysts | Era of Prominence | Selectivity |

|---|---|---|---|---|

| Decarboxylation | Decarboxylation of aromatic acid salts in the presence of a deuterium source. | Calcium salts of aromatic acids, Calcium deuteroxide | Early 20th Century | Position-specific, but limited by precursor availability. |

| Direct Exchange | Exchange of aromatic hydrogens with a deuterium source, often at high temperatures. | D₂O, D₂ gas, Platinum black | Mid 20th Century | Low, often leads to perdeuteration. |

| Acid-Catalyzed Exchange | Exchange using strong deuterated acids. | D₂SO₄, DCl/AlCl₃ | Mid 20th Century | Moderate, can be influenced by directing groups. |

| Grignard Reaction | Reaction of a Grignard reagent with a deuterium source. | Organomagnesium halides, D₂O | Mid 20th Century | High, position-specific. |

| Transition Metal Catalysis | Catalytic Hydrogen-Isotope Exchange (HIE) directed by functional groups. | Rhodium, Iridium, Ruthenium catalysts, D₂O | Late 20th Century - Present | High, position-specific (e.g., ortho-deuteration). |

| Organocatalysis | Metal-free catalytic H/D exchange. | Triaryl carbenium ions, N-heterocyclic carbenes (NHC) | 21st Century | High, applicable to various functional groups. |

Positioning of 1,3-Diethylbenzene-d14 within Contemporary Chemical Research

This compound is the fully deuterated isotopologue of 1,3-diethylbenzene (B91504), meaning all 14 hydrogen atoms have been replaced by deuterium atoms. lgcstandards.com Its non-deuterated counterpart, 1,3-diethylbenzene, is an aromatic hydrocarbon that serves as a solvent and an intermediate in the synthesis of other chemicals, such as divinylbenzene. chemicalbook.comsolubilityofthings.com It is also a component of various fuels and can be found in industrial wastewater, making it relevant in environmental monitoring. solubilityofthings.comechemi.com

In contemporary research, the primary application of this compound is as an internal standard for quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS). When analyzing complex mixtures, such as environmental samples or petroleum products, adding a known amount of a deuterated standard helps to correct for variations in sample preparation and instrument response. acs.org Because this compound is chemically almost identical to its non-labeled form, it behaves similarly during extraction and chromatographic separation. clearsynth.com However, its significantly higher mass allows it to be easily distinguished by the mass spectrometer. This makes it an ideal tool for accurately quantifying the concentration of 1,3-diethylbenzene and related compounds in various matrices. researchgate.net For example, it can be used in studies monitoring volatile organic compounds (VOCs) in air or water, or for analyzing the composition of spilled oils and fuels. echemi.comresearchgate.net Its use as a stable, isotopically labeled standard is crucial for ensuring the reliability and accuracy of data in environmental science and analytical chemistry.

Table 2: Physical and Chemical Properties of 1,3-Diethylbenzene and its Deuterated Analog

| Property | 1,3-Diethylbenzene | This compound |

|---|---|---|

| Chemical Formula | C₁₀H₁₄ nih.gov | C₁₀D₁₄ |

| Molar Mass | 134.22 g/mol nih.gov | ~148.32 g/mol |

| CAS Number | 141-93-5 nih.gov | 1219803-40-3 lgcstandards.com |

| Boiling Point | 181.1 °C nih.gov | Not precisely documented, but expected to be very similar to the non-deuterated form. |

| Melting Point | -83.9 °C nih.gov | Not precisely documented, but expected to be very similar to the non-deuterated form. |

| Density | 0.8602 g/cm³ at 20 °C nih.gov | Expected to be slightly higher than the non-deuterated form. |

| Primary Application | Solvent, chemical intermediate. chemicalbook.com | Internal standard for analytical chemistry. |

Structure

3D Structure

Properties

Molecular Formula |

C10H14 |

|---|---|

Molecular Weight |

148.30 g/mol |

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |

InChI |

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |

InChI Key |

AFZZYIJIWUTJFO-NFUPRKAOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CCC1=CC(=CC=C1)CC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of 1,3 Diethylbenzene D14

Reaction Mechanisms and Conditions for Deuterium (B1214612) Exchange and Synthesis

The mechanisms for deuterium incorporation depend on the chosen synthetic strategy.

In catalytic H-D exchange , the reaction on an aromatic ring is generally believed to proceed through an electrophilic aromatic substitution-like mechanism. nih.govrsc.orgosti.gov The metal catalyst facilitates the activation of both the C-H bonds of the aromatic compound and the deuterium source. For platinum catalysts, a dissociative mechanism involving a π-complex intermediate has been proposed, where the platinum can move around the aromatic ring and the alkyl side chains, enabling multiple H-D exchanges. cardiff.ac.uk

The synthesis from deuterated precursors , such as the Friedel-Crafts alkylation of benzene-d6, follows the well-established mechanism for this reaction. The Lewis acid catalyst activates the deuterated ethyl halide to form a carbocationic species, which then attacks the electron-rich deuterated benzene (B151609) ring to form the final product.

The specific reaction conditions for producing 1,3-Diethylbenzene-d14 are critical for achieving high isotopic purity.

| Synthetic Approach | Catalyst | Deuterium Source(s) | Typical Conditions |

| Catalytic H-D Exchange | Platinum on Carbon (Pt/C) | D₂O, D₂ gas | High temperature and pressure in a sealed reactor. ansto.gov.auansto.gov.au |

| Precursor-Based Synthesis | Lewis Acid (e.g., AlCl₃) | Benzene-d6, Ethyl-d5 halide | Anhydrous conditions, often at or below room temperature. |

Purification and Isotopic Enrichment Techniques for High Purity this compound

After synthesis, the crude product contains a mixture of isotopologues (molecules that differ only in their isotopic composition). marquette.edu Achieving high isotopic purity, often greater than 98 atom % D, is essential for its use as an internal standard.

Chromatographic Separation Methods for Isotopic Purity

While challenging, chromatographic techniques can be employed to separate isotopologues. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose. doaj.org The separation is based on subtle differences in the physical properties of the isotopologues, such as polarity and volatility, which arise from the different vibrational energies of C-H and C-D bonds. doaj.orgsci-hub.se

Specialized chromatographic columns and conditions are often required to achieve effective separation of H/D isotopologues. doaj.orgsci-hub.se Ion exchange chromatography has also been explored for isotope separation. edpsciences.orgtandfonline.com

In addition to chromatography, traditional purification methods like distillation can be used to remove chemical impurities. The final purity and isotopic enrichment are typically confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. ansto.gov.auansto.gov.au

Distillation and Other Physical Enrichment Processes

Following the initial synthesis of a deuterated compound like this compound, the resulting product is often a mixture containing molecules with varying degrees of deuteration. To achieve the high isotopic purity required for many applications, enrichment processes are employed. Distillation is a primary physical method for enriching deuterated compounds, leveraging the slight differences in physical properties between isotopologues.

Due to the greater mass of deuterium compared to hydrogen, deuterated compounds generally exhibit slightly higher boiling points than their non-deuterated counterparts. libretexts.org Fractional distillation can exploit this difference. By carefully controlling the temperature and pressure in a distillation column, it is possible to selectively separate the more volatile, less deuterated fractions from the less volatile, more highly deuterated fractions. wikipedia.org This process can be repeated in a series of stages, known as a cascade, to progressively increase the concentration of the desired deuterated species. wikipedia.org

While effective, distillation for isotopic enrichment can be an energy-intensive process, particularly when the initial concentration of the deuterated species is low. atamanchemicals.com The separation factor, which is the ratio of vapor pressures of the two isotopic molecules, is often small, necessitating the use of long distillation columns with numerous theoretical plates to achieve significant enrichment. wikipedia.org

Other physical enrichment techniques, though less commonly applied to aromatic hydrocarbons like 1,3-diethylbenzene (B91504), include membrane distillation. This method has shown promise for enriching heavy isotopes in water and relies on differences in the transport of isotopic molecules across a microporous membrane. researchgate.net

Assessment of Isotopic Purity and Positional Deuterium Distribution within the Compound

Determining the isotopic purity and the specific locations of deuterium atoms within the this compound molecule is crucial for its application as a standard or tracer. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the principal analytical techniques used for this purpose.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio, providing a direct measure of the molecular weight of the compound. For this compound, the molecular weight will be significantly higher than that of its non-deuterated analog (C10H14, molecular weight approximately 134.22 g/mol ). nih.govsigmaaldrich.com By analyzing the mass spectrum, the degree of deuteration can be determined by observing the distribution of molecular ion peaks. A pure sample of this compound would ideally show a single major peak corresponding to the fully deuterated molecule. The presence of lower mass peaks would indicate incomplete deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural details of a molecule, including the location of isotopes.

Proton NMR (¹H NMR): In a ¹H NMR spectrum of a highly pure this compound sample, the signals corresponding to the hydrogen atoms on the benzene ring and the ethyl groups would be significantly diminished or absent. The presence of any residual signals would indicate incomplete deuteration at those specific positions. The spectrum of the non-deuterated compound shows characteristic signals for the aromatic and ethyl protons. chemicalbook.com

Deuterium NMR (²H NMR): A ²H NMR spectrum directly observes the deuterium nuclei. For this compound, this technique can confirm the presence of deuterium at both the aromatic and aliphatic positions. The chemical shifts in the ²H NMR spectrum would correspond to the positions of deuteration.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum is also affected by deuteration. The coupling between carbon and deuterium (C-D) is different from the coupling between carbon and hydrogen (C-H). This results in characteristic changes in the appearance of the carbon signals, such as splitting patterns and changes in signal intensity, which can be used to confirm the positions of deuteration. guidechem.comspectrabase.com

Interactive Data Table: Spectroscopic Data for 1,3-Diethylbenzene

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol sigmaaldrich.com |

| Boiling Point | 181.7 °C at 760 mmHg guidechem.com |

| Density | 0.864 g/mL at 20 °C sigmaaldrich.com |

| Refractive Index | 1.496 at 20 °C sigmaaldrich.com |

| ¹H NMR | Signals for aromatic and ethyl protons chemicalbook.com |

| ¹³C NMR | Characteristic signals for aromatic and ethyl carbons spectrabase.com |

| Mass Spectrum | Base peak at m/z 105 nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 1,3 Diethylbenzene D14 in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-Diethylbenzene-d14. It provides detailed information about the atomic arrangement and isotopic distribution within the molecule.

¹H NMR Analysis for Residual Proton Quantification

Proton Nuclear Magnetic Resonance (¹H NMR) is employed to detect and quantify any remaining non-deuterated sites in the this compound molecule. sigmaaldrich.com Even in highly deuterated compounds, trace amounts of residual protons can be present. sigmaaldrich.commagritek.com The ¹H NMR spectrum of the non-deuterated 1,3-diethylbenzene (B91504) shows distinct signals for the aromatic and ethyl group protons. chemicalbook.comdocbrown.info In a high-resolution spectrum of 1,3-diethylbenzene, the hydrogen atoms are expected to occupy four different chemical environments. docbrown.info For the fully deuterated analog, the ideal ¹H NMR spectrum would show no signals. However, in practice, small peaks corresponding to residual protons may be observed. sigmaaldrich.com The integration of these signals allows for the quantification of the isotopic purity. maricopa.edu The chemical shifts of these residual protons would be similar to their non-deuterated counterparts, though minor isotopic shifts can occur. sigmaaldrich.com

Table 1: Predicted ¹H NMR Data for Residual Protons in this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Aromatic (Ar-H) | ~7.0 - 7.3 | Multiplet |

| Methylene (-CH2-) | ~2.6 | Quartet |

| Methyl (-CH3) | ~1.2 | Triplet |

²H NMR for Positional Isomerism and Labeling Efficacy

Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) is a direct method to observe the deuterium nuclei and confirm their positions within the molecule. sigmaaldrich.com This technique is particularly useful for highly deuterated compounds where ¹H NMR signals are very weak. sigmaaldrich.com The ²H NMR spectrum provides information on the successful incorporation of deuterium at both the aromatic and aliphatic (ethyl group) positions. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the same chemical environment. sigmaaldrich.com This allows for the assignment of signals based on the well-established ¹H NMR data for 1,3-diethylbenzene. sigmaaldrich.comdocbrown.info The relative integrals of the deuterium signals can be used to confirm the labeling efficacy at different sites. sigmaaldrich.com

Multi-Nuclear NMR Approaches for Comprehensive Isotopic Mapping

A comprehensive understanding of the isotopic composition of this compound can be achieved by combining data from different NMR experiments. While ¹H and ²H NMR are the primary tools, ¹³C NMR can also provide valuable structural information. The ¹³C NMR spectrum of 1,3-diethylbenzene shows distinct signals for the different carbon atoms in the molecule. spectrabase.com In the deuterated analog, the coupling between carbon and deuterium (C-D) will affect the appearance of the ¹³C signals, often resulting in multiplets. This information can further confirm the locations of deuterium substitution. The combination of these multinuclear NMR techniques allows for a complete and detailed mapping of the isotopic labeling in this compound. huji.ac.il

Mass Spectrometry (MS) for Isotopic Composition and Purity Evaluation

Table 2: Expected Mass Spectrometry Data for 1,3-Diethylbenzene and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion |

| 1,3-Diethylbenzene | C₁₀H₁₄ | 134.22 | 134 |

| This compound | C₁₀D₁₄ | 148.30 | 148 |

High-Resolution Mass Spectrometry for Exact Mass and Isotope Ratio Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of an ion. dokumen.pub For this compound, HRMS can precisely measure the mass of the molecular ion, confirming the presence of 10 carbon atoms and 14 deuterium atoms. lgcstandards.com This high level of accuracy helps to distinguish the target compound from other species that may have the same nominal mass. Furthermore, HRMS can be used to determine the isotope ratios with high precision, offering a more accurate assessment of the isotopic enrichment compared to standard MS. dokumen.pub

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique utilized to determine the isotopic composition of elements within a sample, providing valuable information about its origin and history. wvu.edu In the context of this compound, IRMS is instrumental in verifying the isotopic enrichment of deuterium (²H or D) and quantifying its abundance relative to the lighter isotope, protium (B1232500) (¹H). This technique is not only crucial for confirming the successful synthesis of the deuterated compound but also for ensuring its suitability as an internal standard in quantitative analyses.

The fundamental principle of IRMS involves the ionization of the sample, followed by the separation of ions based on their mass-to-charge ratio. wvu.edu For this compound, this allows for the precise measurement of the ratio of molecules containing deuterium to those containing hydrogen. The resulting isotopic signature is a critical quality parameter for researchers relying on the distinct mass of the deuterated standard to differentiate it from its non-deuterated counterpart in complex mixtures. The ability to obtain precise isotopic abundance is paramount in applications such as environmental monitoring, metabolic studies, and reaction mechanism elucidation, where accurate quantification is dependent on a well-characterized internal standard.

Research applications of IRMS extend to various fields, including geochemistry, food authenticity, and forensic science, where it is used to trace the origins of organic substances. wvu.edu The isotopic ratios of elements like carbon, hydrogen, and oxygen can vary depending on geographical and biological origins due to kinetic and thermodynamic fractionation effects. wvu.edufmach.it While direct IRMS studies on this compound are not extensively detailed in publicly available literature, the principles of the technique underscore its importance in the characterization of isotopically labeled compounds. The precision of IRMS instruments, often in the range of 0.1‰, allows for highly accurate determination of isotopic enrichment. wvu.edu

Vibrational Spectroscopy (IR and Raman) for Isotope-Induced Spectral Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules. In the case of this compound, these methods are particularly insightful for observing the spectral shifts induced by isotopic substitution. The replacement of hydrogen atoms with heavier deuterium atoms alters the reduced mass of the vibrating chemical bonds, leading to a predictable decrease in vibrational frequencies. libretexts.org

This phenomenon, known as the isotopic shift, provides direct evidence of successful deuteration. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Consequently, the C-D (carbon-deuterium) stretching and bending vibrations in this compound will appear at lower wavenumbers in the IR and Raman spectra compared to the C-H (carbon-hydrogen) vibrations in its non-deuterated analog. libretexts.org This downshift is a key diagnostic feature for confirming the presence and location of deuterium atoms within the molecular structure.

Chromatographic Methods for Analytical Purity Assessment in Research Applications

Chromatographic techniques are indispensable for assessing the analytical purity of this compound, ensuring its suitability for use as a reference material or internal standard in research. These methods separate the main compound from any impurities, allowing for their identification and quantification.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. postnova.com In a typical GC analysis, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. postnova.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

For purity assessment of this compound, GC is used to separate it from its non-deuterated counterpart, other isomers (1,2- and 1,4-diethylbenzene), and any residual starting materials or by-products from the synthesis. The high resolving power of modern capillary GC columns allows for the separation of closely related compounds. restek.com When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for quantification but also mass spectra for definitive identification of the main peak and any impurities. antpedia.com The purity of commercially available 1,3-diethylbenzene is often specified as ≥97.0% or higher as determined by GC. tcichemicals.com

Purity Data for Related Compounds by GC:

| Compound | Purity (by GC) |

|---|---|

| 1,3-Diethylbenzene | ≥98.0% sigmaaldrich.com |

This table is for illustrative purposes, showing typical purity levels for the non-deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Related Impurities

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be a valuable complementary technique for the analysis of less volatile or thermally sensitive impurities that may be present in a this compound sample. japsonline.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. ijtsrd.com

In the context of this compound, HPLC could be employed to detect non-volatile impurities that may not be amenable to GC analysis. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common mode that could be adapted for this purpose. ijtsrd.com The development of a stability-indicating HPLC method would also allow for the monitoring of degradation products over time, ensuring the long-term integrity of the standard. japsonline.com The selection of an appropriate column and mobile phase is critical for achieving the desired separation of potential impurities from the main deuterated compound. nih.gov

Applications of 1,3 Diethylbenzene D14 in Mechanistic and Quantitative Chemical Research

Utilization as an Internal Standard in Quantitative Analytical Methodologies

In quantitative analysis, particularly chromatography coupled with mass spectrometry (GC-MS or LC-MS), an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com The purpose of the IS is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.com Deuterated compounds, such as 1,3-Diethylbenzene-d14, are considered ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts (analytes), including retention time in chromatography, but are distinguishable by their higher mass. scioninstruments.com

The accurate quantification of analytes in complex matrices, such as crude oil, biological fluids, or environmental extracts, is a significant analytical challenge. sigmaaldrich.comresearchgate.net Matrix components can interfere with the analyte signal, causing either suppression or enhancement, which leads to inaccurate results. The use of a stable isotope-labeled internal standard like this compound is a robust strategy to mitigate these matrix effects.

When this compound is added to a sample at the beginning of the preparation process, it experiences the same extraction inefficiencies, and instrument variability as the target analyte, 1,3-diethylbenzene (B91504). scioninstruments.com Quantification is then based on the ratio of the analyte response to the internal standard response, rather than the absolute response of the analyte. scioninstruments.com This ratio remains stable even if the absolute signals fluctuate, leading to enhanced precision and accuracy. scioninstruments.com

Method validation involves establishing key parameters to ensure the analytical method is fit for its purpose. researchgate.net This includes demonstrating linearity by creating a calibration curve where the response ratio (analyte/IS) is plotted against the analyte concentration. researchgate.netresearchgate.net

Table 1: Illustrative Calibration Data Using an Internal Standard This table demonstrates the principle of using a response factor relative to an internal standard for quantification.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (Constant) | Response Ratio (Analyte Area / IS Area) |

|---|---|---|---|

| 1.0 | 5,200 | 50,500 | 0.103 |

| 5.0 | 25,800 | 50,200 | 0.514 |

| 10.0 | 51,100 | 49,800 | 1.026 |

| 25.0 | 128,000 | 50,800 | 2.520 |

Table 2: Application of this compound in Environmental Sample Analysis

| Analytical Application | Sample Matrix | Target Analyte | Rationale for Using this compound |

|---|---|---|---|

| Air Quality Monitoring | Outdoor Air | 1,3-Diethylbenzene | Corrects for variability in thermal desorption and GC injection. sigmaaldrich.com |

| Water Contamination | Drinking/Wastewater | Aromatic Solvents | Compensates for losses during purge-and-trap or liquid-liquid extraction. thermofisher.com |

| Oil Spill Characterization | Crude Oil | 1,3-Diethylbenzene | Overcomes matrix interference from complex hydrocarbon mixtures. researchgate.net |

Quality control (QC) and quality assurance (QA) are essential for generating reliable and legally defensible scientific data. epa.gov The use of an internal standard is a fundamental component of a robust QA/QC program in an analytical laboratory. scioninstruments.comepa.gov By adding this compound to every sample, analysts can monitor the performance of the entire analytical process.

A consistent recovery of the internal standard across a batch of samples indicates that the sample preparation and analysis were performed uniformly. scioninstruments.com An unexpected drop in the internal standard signal in a specific sample can signal a problem, such as a matrix effect or an error in sample preparation, allowing the analyst to flag the data or re-analyze the sample. epa.gov This continuous monitoring improves the repeatability and reliability of the results and is a key parameter in method validation protocols that assess precision, accuracy, and comparability. scioninstruments.comepa.gov

Investigation of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is a powerful tool for studying reaction mechanisms, as it provides information about bond-breaking or bond-forming events in the rate-determining step. libretexts.orgyoutube.com The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For hydrogen/deuterium (B1214612), KIE = kH/kD. wikipedia.org This effect arises because the heavier isotope (deuterium) forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break. libretexts.orgwikipedia.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgcore.ac.uk For C-H versus C-D bonds, a primary KIE (kH/kD) is typically in the range of 2–8. core.ac.ukprinceton.edu If a reaction involving this compound showed a KIE in this range when compared to its non-deuterated counterpart, it would be strong evidence that a C-D bond is being cleaved in the slowest step of the mechanism. For example, this could be used to study the mechanism of benzylic oxidation at the ethyl groups.

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not broken or formed in the rate-determining step, but its presence still influences the reaction rate. wikipedia.orgprinceton.edu These effects are generally much smaller, with kH/kD values typically ranging from 0.7 to 1.5. princeton.eduepfl.ch They often arise from a change in hybridization at a carbon atom bearing a deuterium. For example, if a reaction caused the sp2-hybridized carbons of the benzene (B151609) ring in this compound to re-hybridize in the transition state, a secondary KIE would be observed, providing clues about the structure of that transition state. youtube.comprinceton.edu

Table 3: Hypothetical KIE Studies with this compound

| Type of KIE | Hypothetical Reaction | Bond(s) Investigated | Expected kH/kD Value | Mechanistic Insight |

|---|---|---|---|---|

| Primary | Oxidation of an ethyl group to an acetyl group | Benzylic C-D bond | > 2 | C-D bond cleavage is part of the rate-determining step. core.ac.ukprinceton.edu |

| Secondary | Electrophilic aromatic substitution (e.g., nitration) | Aromatic C-D bonds | ~1 (close to unity) | Aromatic C-D bond is not broken in the rate-determining step. wikipedia.orgprinceton.edu |

| Secondary | SN1 reaction at a benzylic position (if modified) | β-deuterium atoms on the ethyl group | > 1 (e.g., 1.1-1.3) | Indicates stabilization of a carbocation intermediate via hyperconjugation. libretexts.orgyoutube.com |

A solvent kinetic isotope effect (SKIE) is observed when the reaction rate changes upon switching the solvent from a normal protic form (e.g., H₂O, CH₃OH) to its deuterated analogue (e.g., D₂O, CH₃OD). libretexts.orgmdpi.com This tool is used to probe the role of the solvent in a reaction mechanism, specifically if proton transfer from or to the solvent is part of the rate-determining step. libretexts.orgnih.gov

In this context, this compound would act as the substrate, not the solvent. If a reaction involving this compound were studied first in a standard solvent and then in its deuterated form, any significant change in the reaction rate would point to the involvement of solvent molecules in the key transition state. libretexts.org For example, if the hydrolysis of a derivative of 1,3-diethylbenzene is studied, a SKIE (kH₂O/kD₂O > 1) could indicate that a water molecule is acting as a proton donor or acceptor in the rate-limiting step. nih.govnih.gov This type of study helps to distinguish between different mechanistic pathways. nih.gov

Interpretation of KIEs for Transition State Characterization

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom in a reactant with one of its isotopes alters the rate of a chemical reaction. wikipedia.org This effect is a valuable tool for probing the geometry of a transition state. wayne.edu The study of KIEs can provide insights into reaction mechanisms. wikipedia.org

When a C-H bond is replaced by a C-D bond, the greater mass of deuterium leads to a lower vibrational frequency and a larger energy input required to reach the transition state, generally resulting in a slower reaction rate. wikipedia.org The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides information about the extent of bond breaking in the transition state. A larger KIE is typically observed for a stiffer, stronger C-H/D bond. wikipedia.org For reactions involving the homolytic cleavage of a C-H/D bond, where the bond is considered fully broken at the transition state, the KIE is primarily determined by the difference in the ground state zero-point energies. princeton.edu

Theoretical calculations of KIEs are often compared with experimental values to assess the accuracy of predicted transition state geometries. wayne.edu For instance, in elimination reactions, the primary KIE can indicate the degree of C-H bond elongation in the transition state. wayne.edu

Table 1: Theoretical vs. Experimental KIE for Cope Elimination

| Reaction Component | Calculated KIE (kH/kD) | Experimental KIE (kH/kD) |

| Styrene formation | 3.40 | 3.5 |

This table illustrates the close agreement between calculated and experimental KIE values for a Cope elimination reaction, supporting the accuracy of the theoretical transition state model. wayne.edu

Application as a Tracer in Environmental Transport and Transformation Studies

Deuterated organic compounds like this compound are valuable as tracers in environmental studies to track the fate and mobility of pollutants. usgs.govresearchgate.netmdpi.com Their distinct mass allows them to be differentiated from their non-deuterated counterparts, enabling scientists to follow their movement through various environmental systems.

Aromatic hydrocarbons, such as benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), are common environmental contaminants associated with petroleum releases. enviro.wiki Understanding their transport and fate is crucial for assessing environmental risk and developing remediation strategies. enviro.wiki Deuterated compounds serve as excellent surrogates for tracking the movement of these pollutants in soil and groundwater. usgs.govresearchgate.net

Due to their similar physical and chemical properties to the pollutants of interest, deuterated tracers like this compound can mimic the behavior of the non-deuterated compounds in the environment. usgs.gov Their low mobility in soil, as suggested by the estimated octanol-water partition coefficient (Koc) of their non-deuterated analogs, indicates a tendency to adsorb to soil and organic matter. nih.govguidechem.com This makes them suitable for studying the movement of less mobile hydrocarbon fractions.

Isotopic fingerprinting is a technique used to identify the sources of environmental contamination. srce.hrthermofisher.com Every substance has a unique isotopic signature that can act as a fingerprint, providing clues about its origin. thermofisher.com By analyzing the isotopic composition of contaminants and potential sources, it is possible to determine the relative contributions of different sources to a pollution event. srce.hriaea.org

Deuterated compounds can be intentionally introduced into a system to create a distinct isotopic signature for a specific source. Alternatively, the natural variation in stable isotopes can be used. srce.hr In the context of hydrocarbon contamination, analyzing the isotopic composition of elements like carbon and hydrogen can help differentiate between pyrogenic sources (from combustion) and petrogenic sources (from petroleum). nih.gov The use of high-resolution mass spectrometry can further enhance the differentiation of contaminant sources by analyzing complex chemical fingerprints. scies.org This approach has been successfully used to track pollution in urban water systems. scies.org

Contribution to Advanced Method Development in Chemical Analysis

Deuterated compounds, including this compound, play a crucial role as internal standards in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS). asme.orgastm.orgmjcce.org.mk An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of the analyte of interest. asme.org

The use of deuterated internal standards is advantageous because they have nearly identical chemical properties and chromatographic retention times to their non-deuterated analogs, but are distinguishable by their higher mass in the mass spectrometer. asme.orgchromforum.org This allows for accurate correction for variations in sample preparation, injection volume, and instrument response. asme.orgastm.org

Table 2: Common Internal Standards in VOC Analysis

| Internal Standard Type | Examples | Application |

| Deuterated Compounds | Toluene-d8, Chlorobenzene-d5, 1,2-Dichloroethane-d4 | GC-MS analysis of volatile organic compounds (VOCs) in water and air. asme.orgastm.orgmjcce.org.mk |

| Fluorinated Hydrocarbons | Fluorobenzene, 1,4-Difluorobenzene | GC-MS analysis of VOCs. mjcce.org.mk |

The use of deuterated internal standards has been shown to yield reproducible and accurate results in the analysis of priority pollutants in drinking water and wastewater. asme.orgastm.org

Studies of Molecular Dynamics and Intermolecular Interactions via Isotopic Labeling

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules and their interactions at an atomic level. journaleet.iniastate.edu These simulations can predict how molecules will behave in different environments and provide insights into intermolecular forces such as van der Waals forces, electrostatic interactions, and π-π stacking. journaleet.innih.gov

Isotopic labeling, such as the replacement of hydrogen with deuterium in this compound, can be used in conjunction with MD simulations and experimental techniques to study molecular dynamics and intermolecular interactions. The change in mass upon isotopic substitution can affect the vibrational modes of the molecule, which can be probed by spectroscopic methods. wikipedia.org

Studies on similar systems, such as ionic liquids with water, have used MD simulations to investigate thermodynamic properties like liquid densities and dynamic properties like self-diffusion coefficients. nih.govarxiv.org These studies have revealed how intermolecular interactions are affected by changes in the composition of the mixture. nih.govarxiv.org While specific MD studies on this compound were not found, the principles of using isotopic labeling to understand molecular behavior are well-established and applicable. journaleet.iniastate.edu

Theoretical and Computational Studies of 1,3 Diethylbenzene D14

Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects on Molecular Properties

Quantum chemical calculations are fundamental to understanding how the substitution of protium (B1232500) with deuterium in 1,3-Diethylbenzene-d14 influences its intrinsic molecular characteristics. These calculations can predict changes in vibrational frequencies, electronic structure, and conformational stability.

The increase in mass upon replacing hydrogen with deuterium atoms in this compound leads to predictable shifts in its vibrational frequencies. These shifts are a direct consequence of the heavier mass of deuterium, which, according to the principles of harmonic oscillation, results in lower vibrational frequencies for C-D bonds compared to C-H bonds.

Key Research Findings:

Frequency Shifts: Theoretical calculations, such as those based on Density Functional Theory (DFT), can accurately predict the infrared (IR) and Raman spectra of this compound. The most significant changes are expected in the C-D stretching region (around 2100-2300 cm⁻¹) compared to the C-H stretching region (around 2800-3100 cm⁻¹) in the non-deuterated isotopologue.

Force Constants: The force constant of a chemical bond is a measure of its stiffness and is largely determined by the electronic structure. smu.edu Isotopic substitution does not significantly alter the electronic potential energy surface, and therefore, the force constants for the C-D bonds in this compound are expected to be very similar to the C-H force constants in its protium counterpart. dntb.gov.ua The observed frequency shifts are predominantly a mass effect.

Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) for 1,3-Diethylbenzene (B91504) | Calculated Frequency (cm⁻¹) for this compound | Frequency Shift (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | ~3050 | ~2270 | ~780 |

| Aliphatic C-H/C-D Stretch (CH₂/CD₂) | ~2960 | ~2200 | ~760 |

| Aliphatic C-H/C-D Stretch (CH₃/CD₃) | ~2870 | ~2130 | ~740 |

| Aromatic Ring Breathing | ~1000 | ~960 | ~40 |

While the primary effect of deuteration is on the vibrational properties, there are also subtle secondary effects on the electronic structure and chemical bonding. These arise from the changes in the zero-point vibrational energy (ZPVE).

Key Research Findings:

Zero-Point Energy: The ZPVE of a C-D bond is lower than that of a C-H bond. This difference in ZPVE can lead to a slight shortening and strengthening of the C-D bond compared to the C-H bond.

Hyperconjugation: The altered vibrational dynamics of the deuterated ethyl groups can influence hyperconjugative interactions with the aromatic ring, although this effect is generally considered to be minor.

Polarizability: The lower vibrational frequencies in this compound can lead to a slightly different molecular polarizability compared to the non-deuterated form, which may have implications for its intermolecular interactions.

The ethyl groups in 1,3-diethylbenzene can rotate, leading to different conformational isomers. Computational studies can map the potential energy surface for these rotations and determine the relative stabilities of the conformers.

Key Research Findings:

Rotational Barriers: The barriers to rotation for the deuterated ethyl groups are expected to be very similar to the non-deuterated compound, as these are primarily determined by steric and electronic effects.

Conformer Stability: The differences in ZPVE between the conformers of this compound may lead to slight shifts in their relative energies compared to the protium isotopologue. However, these differences are generally small.

Molecular Dynamics Simulations for Understanding Isotopic Behavior in Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in liquid or solid phases. researchgate.net For this compound, MD simulations can provide insights into its bulk properties and how they differ from the non-deuterated form.

Key Research Findings:

Liquid Structure: MD simulations can reveal the local arrangement of molecules in the liquid state. The slightly different intermolecular interactions due to changes in polarizability and van der Waals forces upon deuteration can lead to subtle differences in the radial distribution functions.

Transport Properties: Properties such as diffusion coefficients and viscosity are influenced by molecular mass and intermolecular forces. The increased mass of this compound would be expected to lead to a slightly lower diffusion coefficient and a higher viscosity compared to 1,3-diethylbenzene under the same conditions.

Vibrational Energy Relaxation: Studies on similar deuterated molecules have shown that the rate of vibrational energy relaxation can be altered upon deuteration. nih.govresearchgate.net MD simulations can help to elucidate the pathways and timescales of energy dissipation in the condensed phase.

Computational Prediction of Spectroscopic Signatures of Deuterated Species

Computational chemistry is instrumental in predicting the spectroscopic signatures of molecules, which is particularly valuable for isotopically labeled compounds where experimental data may be scarce.

Key Research Findings:

NMR Spectroscopy: While ¹H NMR is not applicable for the fully deuterated compound, ¹³C and ²H NMR spectra can be predicted. The chemical shifts in ¹³C NMR are generally not significantly affected by deuteration of neighboring atoms, but small isotope shifts can be calculated. ²H NMR spectra would show signals corresponding to the different deuterium environments in the molecule.

Mass Spectrometry: The most obvious spectroscopic difference is in the mass spectrum. The molecular weight of this compound is 148.3, compared to 134.2 for 1,3-diethylbenzene. nist.gov Computational fragmentation analysis can help to predict the mass-to-charge ratios and relative abundances of fragment ions.

Infrared and Raman Spectroscopy: As discussed in section 5.1.1, quantum chemical calculations can provide a detailed prediction of the IR and Raman spectra, showing the characteristic shifts to lower frequencies for the C-D vibrational modes.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observation |

|---|---|

| Mass Spectrometry (Molecular Ion) | m/z = 148.3 |

| ¹³C NMR | Small isotope shifts compared to 1,3-diethylbenzene |

| ²H NMR | Signals corresponding to aromatic and aliphatic deuterons |

| IR Spectroscopy | Strong C-D stretching bands around 2100-2300 cm⁻¹ |

Modeling of Deuterium Isotopic Exchange Mechanisms and Pathways

Theoretical modeling can be used to investigate the mechanisms of hydrogen-deuterium (H/D) exchange reactions. mdpi.com While this compound is the fully deuterated product, understanding the pathways to its formation is a key area of computational research.

Key Research Findings:

Acid-Catalyzed Exchange: Computational models can be used to study the mechanism of acid-catalyzed H/D exchange on the aromatic ring. mdpi.com This typically involves the formation of a sigma complex (arenium ion) intermediate. The activation energies for the protonation/deuteration steps can be calculated to understand the regioselectivity of the exchange.

Metal-Catalyzed Exchange: Many transition metal catalysts are effective for H/D exchange. nih.gov Theoretical calculations can elucidate the catalytic cycle, including oxidative addition, reductive elimination, and the nature of the metal-ligand interactions.

Kinetic Isotope Effects: Modeling can predict the kinetic isotope effects (KIE) for H/D exchange reactions. ornl.gov These calculations provide insights into the rate-determining steps of the reaction mechanism.

Challenges and Methodological Considerations in Research with 1,3 Diethylbenzene D14

Maintaining Isotopic Purity and Preventing Deuterium (B1214612) Exchange in Research Protocols

A primary challenge in working with 1,3-Diethylbenzene-d14 is maintaining its high isotopic purity, which is essential for accurate quantification. avantiresearch.com Isotopic purity refers to the percentage of the compound that is fully labeled with deuterium. avantiresearch.com Commercially available this compound often has a stated isotopic purity of 98 atom % D or higher. lgcstandards.comfishersci.be Low isotopic purity can lead to an increased lower limit of quantitation (LLOQ) because the unlabeled (D0) portion of the internal standard has the same mass as the analyte, causing interference. avantiresearch.com

Deuterium exchange, the replacement of deuterium atoms with protons from the surrounding environment, can compromise the integrity of the standard. acanthusresearch.com This exchange can be facilitated by certain conditions, such as the presence of acid or base catalysts, metal catalysts, or even the analytical instrumentation itself. acanthusresearch.comnist.gov While the deuterium atoms on the aromatic ring and the ethyl side chains of this compound are generally stable, the potential for back-exchange exists, especially under harsh experimental conditions. nih.gov To mitigate this, it is crucial to use deuterated solvents when possible and to carefully control the pH and temperature of the analytical system. nih.gov The choice of catalyst in synthetic procedures or analytical methods is also critical to prevent unwanted H/D exchange. researchgate.net

Overcoming Analytical Challenges in Complex Research Matrices and Low Concentrations

The analysis of this compound, especially at low concentrations and within complex matrices like environmental or biological samples, presents significant analytical hurdles. Matrix effects, where other components in the sample interfere with the ionization and detection of the analyte, can significantly impact accuracy and precision. clearsynth.com The use of a deuterated internal standard like this compound helps to compensate for these matrix effects, as it behaves chemically and physically similarly to the unlabeled analyte. clearsynth.comaptochem.com

Optimization of Synthesis Yields and Isotopic Enrichment Strategies

The synthesis of this compound with high isotopic enrichment and in good yield is a key consideration for its availability and affordability as a research standard. The primary industrial production method for non-deuterated 1,3-diethylbenzene (B91504) is the Friedel-Crafts alkylation of benzene (B151609) with ethylene. libretexts.org For the deuterated analogue, synthesis can involve the deuteration of 1,3-diethylbenzene using a deuterium source like D2O or deuterium gas, often with a catalyst. researchgate.net

Several strategies exist for introducing deuterium into aromatic compounds. Acid-mediated hydrogen-deuterium exchange is a classic method, but it can require harsh conditions and may lack selectivity. Modern approaches often utilize transition metal catalysts, such as platinum or rhodium, which can facilitate H/D exchange under milder conditions and with greater efficiency. researchgate.netresearchgate.net For instance, platinum on carbon (Pt/C) has been shown to be an effective catalyst for the deuteration of aromatic rings using D2O as the deuterium source. researchgate.net The optimization of reaction conditions, including catalyst choice, temperature, and reaction time, is critical to maximize the yield and the degree of deuterium incorporation. numberanalytics.com Electrocatalytic methods using a nitrogen-doped ruthenium electrode and D2O have also emerged as a promising technique for the reductive deuteration of arenes. bohrium.com

Table 1: Comparison of Deuteration Strategies for Aromatic Compounds

| Strategy | Deuterium Source | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Mediated H/D Exchange | Deuterated acids, D2O | Strong acids, high temperature | Established method | Harsh conditions, low selectivity, poor functional group tolerance |

| Metal-Catalyzed H/D Exchange | D2O, D2 gas | Pt/C, Pd/C, Rhodium complexes | Milder conditions, higher efficiency | Catalyst cost, potential for side reactions researchgate.netresearchgate.net |

Development of Certified Reference Materials and Standards for Deuterated Compounds

The availability of Certified Reference Materials (CRMs) is fundamental for ensuring the quality and metrological traceability of analytical measurements. nist.govscielo.br CRMs are produced by national metrology institutes and accredited reference material producers, and they come with a certificate that provides the certified value of the analyte concentration and its associated uncertainty. nist.govaluretec.com.br For deuterated compounds like this compound, CRMs serve as the benchmark for calibrating instruments and validating analytical methods. clearsynth.com

The development process for a CRM is rigorous and involves several steps, including the gravimetric preparation of solutions and analytical verification using high-precision techniques like isotope dilution mass spectrometry (IDMS). nist.govnih.govnih.gov Organizations like the National Institute of Standards and Technology (NIST) and the National Metrology Institute of Japan (NMIJ) produce CRMs for various organic compounds, including deuterated polycyclic aromatic hydrocarbons (PAHs). nist.govnih.gov While a specific CRM for this compound is not explicitly mentioned in the search results, the procedures used for other deuterated aromatic hydrocarbons would be applicable. nist.govscielo.brnih.gov These CRMs are often provided as solutions in a stable solvent, with certified concentrations and information on isotopic enrichment. nist.gov The use of such standards is critical for achieving comparability and reliability of analytical results across different laboratories and over time. aluretec.com.br

Table 2: List of Compounds

| Compound Name |

|---|

| 1,3-Diethylbenzene |

| This compound |

| Benzene |

| Ethylene |

| Deuterium oxide (D2O) |

| Deuterium gas (D2) |

| Platinum |

| Rhodium |

| Divinylbenzene |

| Polystyrene |

| Toluene |

| Hexane |

Emerging Research Directions and Future Perspectives for 1,3 Diethylbenzene D14

Integration with Advanced Hyphenated Analytical Platforms

The use of deuterated compounds as internal standards is a cornerstone of quantitative analysis, particularly in chromatography-mass spectrometry techniques. clearsynth.com 1,3-Diethylbenzene-d14 is exceptionally suited for this role in complex analytical workflows, such as those involving hyphenated platforms like comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS).

In environmental science and toxicology, researchers often need to quantify trace levels of volatile organic compounds (VOCs), including isomers of diethylbenzene, in complex matrices like soil, air, or biological tissues. nih.govsigmaaldrich.com The non-deuterated 1,3-Diethylbenzene (B91504) can be a pollutant from industrial emissions or petroleum spills. solubilityofthings.com When analyzing for its presence, this compound can be added to a sample at a known concentration at the beginning of the analytical process.

Because it is chemically almost identical to the analyte of interest, the deuterated standard experiences the same losses during sample extraction, cleanup, and injection. However, it is easily distinguished by the mass spectrometer due to its significant mass difference (14 mass units). By comparing the signal of the analyte to the signal of the known quantity of the internal standard, analysts can achieve highly accurate and precise quantification, correcting for matrix effects and variations in instrument response. nih.govresearchgate.net A study on quantifying tire tread particles in the environment successfully used deuterated polymer standards to correct for variable analyte recovery, demonstrating the robustness of this approach. nih.govtireindustryproject.org

| Analytical Application | Technique | Role of this compound | Benefit |

| Environmental Monitoring | GCxGC-TOFMS | Internal Standard | Accurate quantification of 1,3-Diethylbenzene in complex samples (e.g., crude oil, polluted air). sigmaaldrich.com |

| Metabolomic Studies | LC-MS/MS | Tracer/Internal Standard | Tracing metabolic pathways and quantifying metabolites of aromatic compounds. clearsynth.com |

| Water Quality Analysis | Pyrolysis-GC/MS | Internal Standard | Corrects for matrix effects and improves reliability in detecting disinfection byproducts. nih.govmdpi.com |

Novel Applications in Materials Science and Engineering Research

The unique properties of deuterated compounds are proving invaluable in materials science, particularly in the study of polymers. ornl.govacs.org The non-deuterated 1,3-Diethylbenzene can be used as a solvent or as a precursor for polymers like divinyl benzene (B151609). chemicalbook.com Research into the synthesis, structure, and dynamics of such polymers can be significantly enhanced using this compound.

One of the most powerful techniques in this field is small-angle neutron scattering (SANS). ansto.gov.auosti.gov Neutrons interact differently with hydrogen and deuterium (B1214612) nuclei. nih.gov This difference allows researchers to use "contrast matching." By selectively deuterating one component in a multi-component material (like a polymer dissolved in a solvent or a block copolymer), that component can be made to stand out or become "invisible" to the neutron beam. ansto.gov.au

For instance, if a polymer is synthesized using a derivative of this compound, its conformation, aggregation, and dynamics within a complex blend or solution can be studied with SANS. This technique provides structural information on a scale that is often inaccessible to other methods. ornl.govresearchgate.net Researchers at Oak Ridge National Laboratory have highlighted the interwoven history of deuteration and polymer science, emphasizing the critical role of neutron scattering in understanding polymer structures. ornl.govacs.orgosti.gov This approach could be applied to study the behavior of hydrocarbon polymers mixed with additives derived from deuterated molecules to optimize material properties. ansto.gov.au

Advancements in Computational Modeling of Deuterated Compounds for Predictive Research

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior. acs.org Modeling deuterated compounds like this compound offers a unique opportunity to probe fundamental aspects of chemical reactions, such as the kinetic isotope effect (KIE). numberanalytics.com

The KIE is a change in the rate of a chemical reaction when a light isotope (like hydrogen) is replaced by a heavier one (like deuterium). wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning it requires more energy to break. unam.mx Consequently, reactions where a C-H bond is broken in the rate-determining step are typically slower when a C-D bond is involved. princeton.edu

Advanced computational models can now accurately predict KIEs. acs.orgnumberanalytics.com By comparing computationally predicted KIEs for reactions involving 1,3-Diethylbenzene with experimentally measured rates using this compound, researchers can gain profound insights into reaction mechanisms. For example, in electrophilic aromatic substitution, the presence or absence of a KIE can help determine whether the initial attack by the electrophile or the subsequent proton (or deuteron) removal is the rate-controlling step. youtube.comacs.org Recent studies have shown that advancements in quantum mechanical treatments are enhancing the ability to model these effects with high accuracy. numberanalytics.com This synergy between computation and experiment is crucial for designing more efficient catalysts and synthetic pathways. acs.org

| Computational Parameter | Principle | Application to this compound |

| Zero-Point Energy (ZPE) | The C-D bond has a lower ZPE than the C-H bond. unam.mx | Predicts a higher activation energy for reactions involving C-D bond cleavage. |

| Vibrational Frequencies | Deuteration leads to lower vibrational frequencies. ajchem-a.com | Allows for the validation of computational models against experimental spectroscopic data (e.g., IR, Raman). |

| Kinetic Isotope Effect (KIE) | kH/kD ratio reveals the nature of the transition state. wikipedia.org | Elucidates mechanisms of reactions like halogenation or catalytic dehydrogenation. acs.org |

Potential for Expanded Use in Specialized Research Fields

Beyond its established roles, this compound has the potential for application in more specialized areas of research. Its use as a tracer molecule is fundamental to these possibilities.

Astrochemistry: Deuterated molecules are of great interest in astrochemistry for understanding molecular formation processes and isotopic fractionation in interstellar environments. ajchem-a.com The detection and abundance analysis of deuterated aromatic hydrocarbons can provide clues about the chemical evolution of celestial bodies.

Mechanistic Enzymology: While not a biological molecule itself, this compound can serve as a substrate analog or probe in studies of enzymes that metabolize aromatic hydrocarbons, such as cytochrome P450s. Using the deuterated version allows researchers to use KIE studies to investigate the enzyme's mechanism of action with high precision. unam.mx

Neutron Scattering in Biology: Neutron scattering, enhanced by deuterium labeling, is a powerful technique for studying the structure and dynamics of biological macromolecules like proteins and lipids. ornl.govill.eunih.gov While this compound itself may not be the primary focus, the principles of its use in materials science are transferable. For example, it could be used as a deuterated solvent or part of a lipid bilayer system to study membrane protein interactions.

Strategic Development of New Deuterium Labeling Technologies and Methodologies

The expanding applications of compounds like this compound drive the need for more efficient, selective, and cost-effective deuteration methods. simsonpharma.com While the synthesis of fully deuterated aromatic rings is established, ongoing research focuses on developing new catalysts and reaction pathways. unam.mx

Key areas of development include:

Catalytic H-D Exchange: Developing new metal catalysts that can efficiently exchange all the hydrogen atoms on an aromatic ring and its alkyl side chains with deuterium from sources like D₂O or D₂ gas.

Synthesis from Deuterated Precursors: Improving the synthesis of simple deuterated building blocks, which can then be used to construct more complex molecules like this compound. simsonpharma.com

Flow Chemistry: Implementing deuteration reactions in continuous flow reactors can offer better control over reaction conditions, improve safety, and allow for easier scale-up, potentially reducing the cost of these valuable labeled compounds.

The future development of these technologies will make highly deuterated compounds more accessible to the broader scientific community, fostering further innovation and discovery across diverse fields. simsonpharma.com The continued strategic collaboration between synthesis chemists, analytical scientists, and computational experts will be vital to realizing the full potential of these powerful isotopic tools. bioone.org

Q & A

Q. What are the established synthesis protocols for 1,3-Diethylbenzene-d14, and how do reaction conditions influence isotopic purity?

- Methodological Answer : Synthesis typically involves catalytic deuteration of 1,3-diethylbenzene using deuterium gas (D₂) and palladium-based catalysts under controlled conditions. Key steps include:

- Deuteration : Reaction at 80–120°C under D₂ pressure (3–5 atm) for 24–48 hours.

- Purification : Fractional distillation or preparative HPLC to isolate the deuterated product.

- Critical Factors : Temperature, catalyst loading (e.g., 5% Pd/C), and solvent polarity (e.g., ethanol or THF) significantly affect deuterium incorporation efficiency. Isotopic purity (>98 atom% D) is validated via NMR and mass spectrometry .

Q. What analytical techniques are recommended to verify isotopic purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Absence of proton signals in deuterated positions confirms deuteration.

- ¹³C NMR : Chemical shifts for deuterated carbons (e.g., C-D at ~20–25 ppm vs. C-H at ~100–150 ppm).

- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., m/z 148.30 for C₁₀H₂D₁₄) and quantifies isotopic distribution.

- Isotopic Ratio Analysis : Combustion-IRMS (Isotope Ratio Mass Spectrometry) measures D/H ratios .

Q. What are the critical storage conditions and handling precautions for long-term stability?

- Methodological Answer :

- Storage : In amber glass vials under inert gas (N₂/Ar) at –20°C to minimize deuterium exchange with ambient moisture.

- Handling : Use glove boxes or Schlenk lines for air-sensitive manipulations. Avoid prolonged exposure to light or humidity.

- Safety : Follow OSHA/GHS guidelines for flammability (Category 4) and skin/eye protection, as per safety data sheets .

Advanced Research Questions

Q. How does deuteration in this compound influence vibrational spectroscopy characteristics compared to the protiated form?

- Methodological Answer :

- FT-IR Spectroscopy : C-D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C-H stretches (~2800–3100 cm⁻¹).

- Raman Spectroscopy : Enhanced polarization effects due to deuterium’s mass difference alter peak intensities.

- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational modes and isotopic shifts .

Q. What experimental strategies resolve contradictory kinetic data in deuterium isotope effect (KIE) studies?

- Methodological Answer :

- Controlled Replicates : Conduct reactions in triplicate under identical conditions (solvent, temperature).

- Internal Standards : Use isotopically labeled analogs (e.g., 1,4-Diethylbenzene-d14) to normalize kinetic measurements.

- Statistical Analysis : Apply ANOVA or Bayesian inference to assess variability. Cross-validate with alternative techniques (e.g., stopped-flow spectroscopy vs. GC-MS) .

Q. What computational approaches model the electronic effects of deuteration in this compound?

- Methodological Answer :

- DFT Calculations : Compare electron density maps and HOMO-LUMO gaps between deuterated and protiated forms.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or cyclohexane) to study deuteration’s impact on solubility.

- Validation : Correlate computational results with experimental UV-Vis or X-ray crystallography data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.